N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
Synthesis Analysis
While I couldn’t find specific information on the synthesis of “N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide”, the synthesis of similar compounds often involves reactions like the Diels–Alder reaction for furan derivatives2, and protodeboronation for boronic esters1.Scientific Research Applications
Molecular Structure Analysis
- In a study by Asiri et al. (2012), significant twists were observed in the molecular structure of a similar compound, indicating complex interactions between different molecular groups. This research provides insights into the molecular geometry of such compounds, which is crucial for understanding their chemical behavior and potential applications (Asiri et al., 2012).
Synthesis and Characterization
- Bommena et al. (2015) reported on the synthesis and characterization of a darunavir analogue, a process that involves multiple synthetic steps. This research demonstrates the complexity and potential of synthesizing derivatives of the compound for various applications (Bommena et al., 2015).
- A study by Sekhar et al. (2009) focused on the design of new analogs of the compound for potential anti-inflammatory and antithrombotic drugs. This shows the compound's potential in medicinal chemistry (Sekhar et al., 2009).
Potential Therapeutic Applications
- El-Gaby et al. (2018) synthesized a series of compounds containing the sulfonamide moiety, which were tested for antimicrobial activity. This research highlights the potential therapeutic applications of these compounds in treating infections (El-Gaby et al., 2018).
Chemical Synthesis Techniques
- Nadano et al. (2006) described a method for the synthesis of prolines bearing fluorinated one-carbon units, demonstrating the versatility of chemical synthesis techniques that can be applied to such compounds (Nadano et al., 2006).
Industrial Applications
- Sappani et al. (2014) explored the use of related compounds as inhibitors for mild steel corrosion, indicating potential industrial applications in material science (Sappani et al., 2014).
Safety And Hazards
As for the safety and hazards, it’s difficult to provide specific information without more detailed studies on the compound. However, benzenesulfonamide, one of the components, is known to be hazardous if ingested4.
Future Directions
The future directions in the study of such compounds could involve exploring their potential applications in pharmaceuticals, agrochemicals, and materials, given the importance of the trifluoromethyl group3. Additionally, further studies could be conducted to explore the therapeutic potential of benzenesulfonamide derivatives4.
Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of the specific compound, more detailed studies would be needed.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c1-13(19,12-3-2-8-22-12)9-18-23(20,21)11-6-4-10(5-7-11)14(15,16)17/h2-8,18-19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZIOLCYFVOKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide |
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